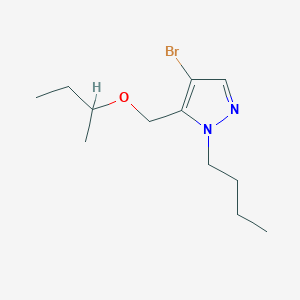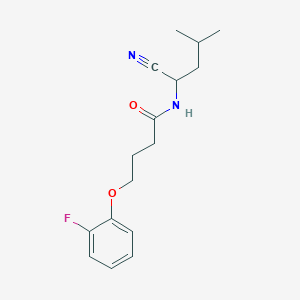
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide, also known as CB13, is a synthetic cannabinoid that has been developed for scientific research purposes. It belongs to the class of compounds known as selective agonists of the CB2 receptor, which is a part of the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain, inflammation, and immune function. CB13 has been shown to have potential therapeutic applications in these areas, making it an important subject of scientific research.
Mécanisme D'action
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects. This compound has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function. Additionally, this compound has been shown to have antitumor effects in vitro, although further studies are needed to determine its potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has several advantages as a research tool. It is a selective agonist of the CB2 receptor, which allows for the study of the specific effects of CB2 activation. Additionally, this compound is a synthetic compound, which allows for precise control over its chemical structure and purity. However, this compound also has some limitations as a research tool. Its effects may be influenced by factors such as dose, route of administration, and the presence of other cannabinoids or drugs. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Orientations Futures
There are several potential future directions for research on N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide. One area of interest is the development of this compound-based therapies for inflammatory and autoimmune diseases. Additionally, further studies are needed to determine the potential of this compound as a cancer therapy. Other potential areas of research include the effects of this compound on the gut microbiome and the development of this compound-based imaging agents for the study of the endocannabinoid system. Overall, this compound is a promising research tool with potential applications in a variety of areas.
Méthodes De Synthèse
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide can be synthesized via a multistep process involving several chemical reactions. The starting material is 2-fluorophenol, which is reacted with 1-bromo-3-methylbutane to form the intermediate 4-(2-fluorophenoxy)-3-methylbutyl bromide. This intermediate is then reacted with sodium cyanide to form the nitrile, which is subsequently reduced with lithium aluminum hydride to form the final product, this compound.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(2)10-13(11-18)19-16(20)8-5-9-21-15-7-4-3-6-14(15)17/h3-4,6-7,12-13H,5,8-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVUCHAWMMOTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

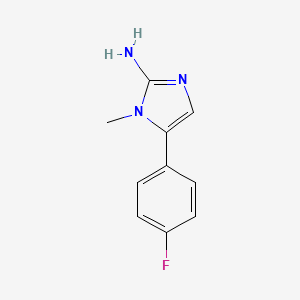
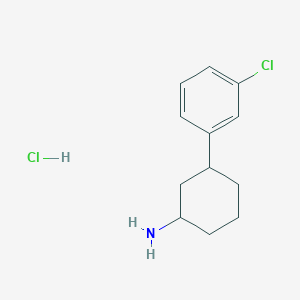
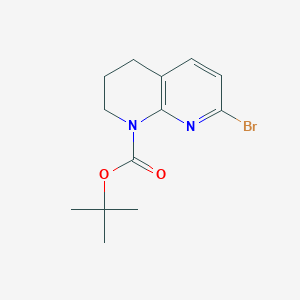
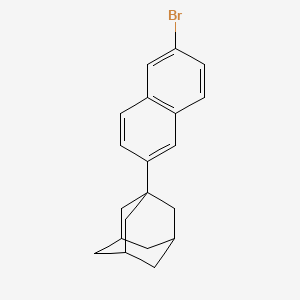
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2852781.png)
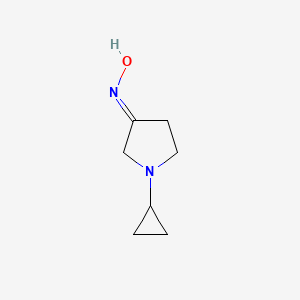
![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)
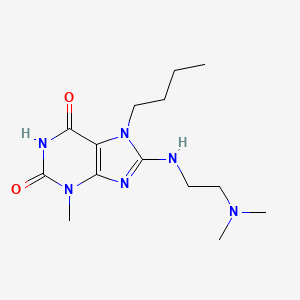
![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)
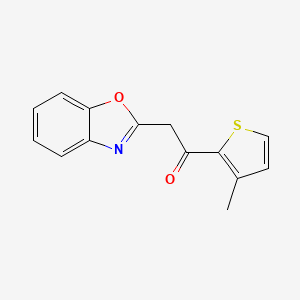
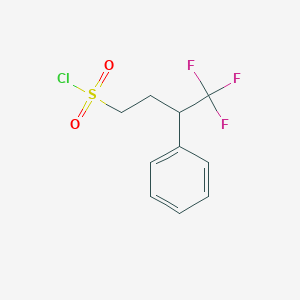
![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)
![N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2852795.png)
